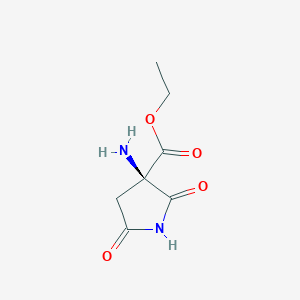

(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate

Descripción general

Descripción

(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C7H10N2O4 and its molecular weight is 186.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity. The compound has the following chemical formula:

- Molecular Formula : C7H10N2O4

- Molecular Weight : 174.17 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of 2,5-dioxopyrrolidines exhibit notable antimicrobial properties. A study evaluated the antibacterial effects of various derivatives, including this compound, against several bacterial strains. The results indicated a significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Anthelmintic Activity

The compound has also been investigated for its anthelmintic properties. A study on various derivatives showed promising results in inhibiting the growth of helminths. The activity was assessed using standard assays on nematodes.

| Compound | Nematode Species | Effective Concentration (µg/mL) | % Inhibition |

|---|---|---|---|

| This compound | Haemonchus contortus | 50 | 80 |

| This compound | Ascaris suum | 100 | 75 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Studies suggest that it may inhibit key enzymes involved in metabolic pathways in both bacterial and helminthic organisms.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as aldose reductase and carbonic anhydrase, which are crucial for cellular metabolism.

- Cell Cycle Disruption : In cancer cell lines, treatment with this compound resulted in increased multipolarity during mitosis, leading to cell death through aberrant cell division.

Study on Cancer Cell Lines

A notable case study involved the application of this compound in centrosome-amplified human cancer cells. The study demonstrated that treatment with the compound led to a significant increase in multipolar mitotic spindles.

| Treatment Concentration (µM) | % Multipolarity Observed |

|---|---|

| 5 | 10 |

| 15 | 25 |

This increase in multipolarity suggests a potential application in cancer therapy by exploiting the reliance of certain cancer cells on centrosome clustering for survival.

Aplicaciones Científicas De Investigación

Therapeutic Agent Development

(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate serves as a key intermediate in the synthesis of tetrahydropyrrolo[1,2-a]pyrazin derivatives, which are promising candidates for treating diabetic complications. These derivatives exhibit potent aldose reductase inhibitory activity, which is crucial for managing diabetic complications such as neuropathy and retinopathy .

Synthesis of Bioactive Compounds

The compound has been utilized in various synthetic pathways to create biologically active molecules. For instance, it has been involved in the formal synthesis of lactacystin from L-serine, showcasing its versatility in constructing complex organic structures .

Case Study 1: Cancer Cell Line Studies

A notable study investigated the effects of this compound on centrosome-amplified human cancer cells. The treatment resulted in an increase in multipolar mitotic spindles, suggesting a potential application in cancer therapy by targeting centrosome clustering mechanisms.

| Treatment Concentration (µM) | % Multipolarity Observed |

|---|---|

| 5 | 10 |

| 15 | 25 |

This data indicates that higher concentrations may enhance the therapeutic potential of this compound against certain cancer types .

Case Study 2: QSAR Modeling for Drug Design

A quantitative structure-activity relationship (QSAR) study was conducted to evaluate the biological activity of various derivatives related to this compound. The study employed machine learning techniques to develop predictive models based on quantum chemical parameters. The results demonstrated that specific structural modifications could lead to enhanced inhibitory activity against gene expression mediated by AP-1 and NF-kappa B pathways .

Summary of Findings

The applications of this compound span across therapeutic development and synthetic chemistry. Its role as an intermediate in producing bioactive compounds highlights its importance in drug discovery and development processes.

Análisis De Reacciones Químicas

Hydrazone Formation via Condensation Reactions

The compound undergoes condensation with hydrazine derivatives to form hydrazones, a reaction facilitated by its reactive α-ketoamide moiety. For example:

-

Reaction with 2,4-dinitrophenylhydrazine yields (3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one (65% yield) .

-

Similar reactivity is observed with benzothiazol-2-ylhydrazine and pyridin-2-ylhydrazine, forming derivatives with yields ranging from 57% to 67% .

Table 1: Hydrazone Derivatives Synthesized

| Derivative | Substituent (R₁) | Yield (%) | Conditions |

|---|---|---|---|

| 3a | 2,4-dinitrophenyl | 65 | Reflux, HCl |

| 3b | Benzothiazol-2-yl | 67 | Reflux, EtOH |

| 3c | Pyridin-2-yl | 57 | RT, DMF |

Hydrogenation and Catalytic Reduction

The compound participates in hydrogenation reactions critical for synthesizing bioactive molecules:

-

Catalytic Hydrogenation : Using Raney Ni (A5000) in ethanol or THF at 35–40°C enables selective reduction of unsaturated bonds while preserving the pyrrolidine core .

-

Asymmetric Hydrogenation : Wilkinson’s catalyst (HRuC(PPh₃)₃) facilitates enantioselective reductions, retaining the (R)-configuration at C3 .

Stereoselective Transformations

The chiral center at C3 governs stereochemical outcomes in downstream reactions:

-

Diastereomer Formation : Reactions with chiral auxiliaries (e.g., tert-butoxymethyl groups) yield diastereomers in ratios up to 10:1, favoring the cis configuration .

-

Recrystallization : Enantiomeric excess (ee) improves from 44% to 97% via recrystallization in isopropanol, highlighting its utility in asymmetric synthesis .

Ester Hydrolysis and Deprotection

The ethyl ester group is hydrolyzed under acidic or basic conditions:

-

Acid-Mediated Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane at 0–20°C removes tert-butyloxycarbonyl (Boc) groups, yielding free carboxylic acids .

-

Base-Mediated Hydrolysis : Sodium hydroxide in aqueous THF converts the ester to the corresponding carboxylate, enabling further functionalization .

Cyclization and Rearrangement Reactions

The compound serves as a precursor for heterocyclic systems:

Propiedades

IUPAC Name |

ethyl (3R)-3-amino-2,5-dioxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-2-13-6(12)7(8)3-4(10)9-5(7)11/h2-3,8H2,1H3,(H,9,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMURKYAHVPDLH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(CC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443368 | |

| Record name | (2R)-2-amino-2-ethoxycarbonylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159213-18-0 | |

| Record name | (2R)-2-amino-2-ethoxycarbonylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.